

# A Technical Guide to the Spectroscopic Profile of Bis(2-nitrophenyl)amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Bis(2-nitrophenyl)amine

Cat. No.: B107571

[Get Quote](#)

This guide offers an in-depth analysis of the spectroscopic data for **bis(2-nitrophenyl)amine**, also known as 2,2'-dinitrodiphenylamine. The information is intended for researchers, scientists, and professionals in drug development, providing key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

## Molecular Structure and Properties

- Systematic Name: 2-Nitro-N-(2-nitrophenyl)aniline
- Synonyms: 2,2'-Dinitrodiphenylamine, **Bis(2-nitrophenyl)amine**[\[1\]](#)[\[2\]](#)
- CAS Number: 18264-71-6[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>12</sub>H<sub>9</sub>N<sub>3</sub>O<sub>4</sub>[\[1\]](#)[\[2\]](#)
- Molecular Weight: 259.22 g/mol [\[1\]](#)[\[2\]](#)

## Spectroscopic Data

The following sections present the available spectroscopic data for **bis(2-nitrophenyl)amine** in a structured format.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Data not available	-	-	-

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Assignment
Data not available	-

Note: Specific experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **bis(2-nitrophenyl)amine** are not readily available in the public domain. The tables are provided as a template for expected data.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350-3310	Medium	N-H stretch (secondary amine)
~3100-3000	Medium	Aromatic C-H stretch
~1600, ~1475	Strong	Aromatic C=C stretch
~1550-1475	Strong	Asymmetric NO <sub>2</sub> stretch
~1360-1290	Strong	Symmetric NO <sub>2</sub> stretch
~1335-1250	Strong	Aromatic C-N stretch
~910-665	Strong, Broad	N-H wag (secondary amine)
~750	Strong	C-H out-of-plane bend (ortho-disubstituted)

Note: The assignments are based on typical vibrational frequencies for the functional groups present in **bis(2-nitrophenyl)amine**.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
259	High	[M] <sup>+</sup> (Molecular ion)
Further data not available	-	Fragment ions

Note: The molecular ion peak is expected at m/z 259, corresponding to the molecular weight of the compound.<sup>[1][2]</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

- **Sample Preparation:** A small amount of the purified **bis(2-nitrophenyl)amine** is dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

## IR Spectroscopy

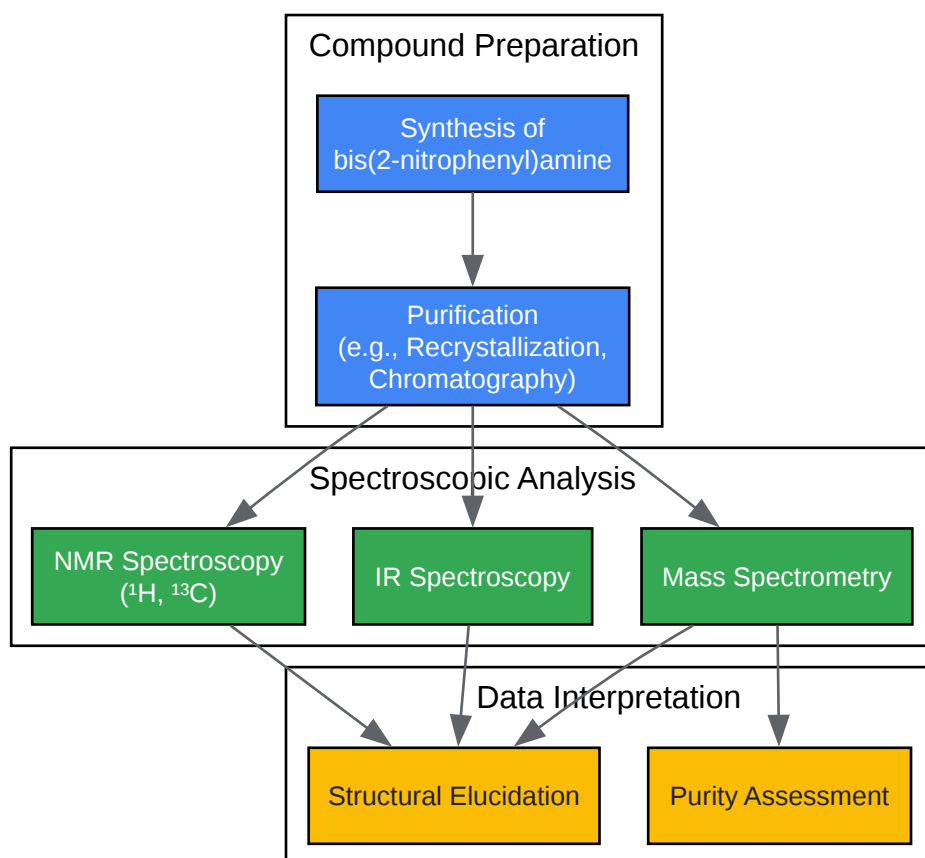
- **Sample Preparation:** A solid sample of **bis(2-nitrophenyl)amine** is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of  $4000\text{--}400\text{ cm}^{-1}$ .

## Mass Spectrometry

- **Sample Introduction:** A dilute solution of the sample is introduced into the mass spectrometer.
- **Ionization:** Electron ionization (EI) is a common method for this type of compound, where the sample is bombarded with a high-energy electron beam.
- **Analysis:** The resulting charged fragments are separated based on their mass-to-charge ratio ( $m/z$ ) and detected to generate the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **bis(2-nitrophenyl)amine**.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Nitro-N-(2-nitrophenyl)aniline | C<sub>12</sub>H<sub>9</sub>N<sub>3</sub>O<sub>4</sub> | CID 87533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of Bis(2-nitrophenyl)amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107571#spectroscopic-data-for-bis-2-nitrophenyl-amine-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)